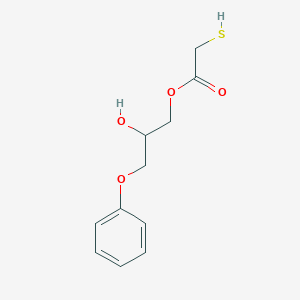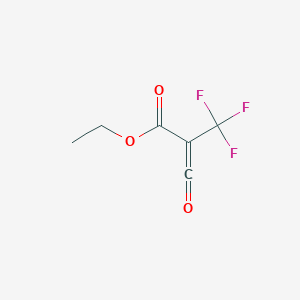
2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a chloro and methyl group, and a phenylethyl ketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 2-chloro-4-methylpyridine with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylethyl ketone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The pyridinium ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds, while oxidation and reduction can yield carboxylic acids and alcohols, respectively.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The pyridinium ring can interact with various biological molecules, potentially inhibiting or modulating their activity. The phenylethyl ketone moiety may also play a role in its biological effects by interacting with cellular enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide include:
2-Chloro-4-methylpyridine: A precursor in its synthesis.
Phenylethyl ketone derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63014-69-7 |
|---|---|
Fórmula molecular |
C14H13BrClNO |
Peso molecular |
326.61 g/mol |
Nombre IUPAC |
2-(2-chloro-4-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C14H13ClNO.BrH/c1-11-7-8-16(14(15)9-11)10-13(17)12-5-3-2-4-6-12;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LFSFZNXNQGJRMY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C=C1)CC(=O)C2=CC=CC=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)



![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)







![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)

